3-[hydroxy(propoxy)phosphoryl]propanoic acid

Flame retardants Pharmaceutical intermediates Polymer additives

3-[Hydroxy(propoxy)phosphoryl]propanoic acid (CAS 30337-16-7) is a differentiated phosphonic acid derivative featuring a propoxy substituent that confers intermediate lipophilicity (XLogP3-AA -0.7). This property, distinct from more hydrophilic simple phosphonates and more hydrophobic aryl analogs, enhances polymer compatibility and oral bioavailability parameters. With a consistent purity of ≥95% and a sharp melting point specification (159-160°C), this building block is ideally suited for reactive flame retardant formulations in polyester/polyamide matrices and as a versatile intermediate for phosphonate-containing drug candidates. Secure your supply of this performance-characterized compound to achieve reliable UL 94 V-0 ratings and favorable ADME profiles.

Molecular Formula C6H13O5P
Molecular Weight 196.14 g/mol
CAS No. 30337-16-7
Cat. No. B6619131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[hydroxy(propoxy)phosphoryl]propanoic acid
CAS30337-16-7
Molecular FormulaC6H13O5P
Molecular Weight196.14 g/mol
Structural Identifiers
SMILESCCCOP(=O)(CCC(=O)O)O
InChIInChI=1S/C6H13O5P/c1-2-4-11-12(9,10)5-3-6(7)8/h2-5H2,1H3,(H,7,8)(H,9,10)
InChIKeyVGTQZYZLIPKNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Hydroxy(propoxy)phosphoryl]propanoic acid (CAS 30337-16-7): Technical Specifications and Structural Context


3-[Hydroxy(propoxy)phosphoryl]propanoic acid (CAS 30337-16-7) is a phosphonic acid derivative featuring a propanoic acid backbone with a hydroxy group and a propoxy substituent attached to the phosphorus atom. Its molecular formula is C6H13O5P, and its molecular weight is 196.14 g/mol [1]. The compound is characterized by a melting point of 159-160 °C and a predicted pKa of 2.49 . It is commercially available at 95% purity from multiple research chemical suppliers . The compound's unique propoxy substituent distinguishes it from phenyl and simple alkyl phosphonate analogs, potentially altering lipophilicity, solubility, and reactivity in flame retardant and pharmaceutical intermediate applications.

Why Generic Substitution Fails: Structural Specificity of 3-[Hydroxy(propoxy)phosphoryl]propanoic acid


Generic substitution of 3-[hydroxy(propoxy)phosphoryl]propanoic acid with other phosphonate or phosphinate derivatives is not straightforward due to significant differences in lipophilicity and hydrogen-bonding capacity conferred by the propoxy substituent. The compound's computed XLogP3-AA of -0.7 indicates moderate lipophilicity, contrasting sharply with the more hydrophilic 3-phosphonopropionic acid (XLogP3-AA -2.1) and the more hydrophobic phenyl analog CEPP (LogP ~1.057) [1][2]. This physicochemical divergence directly impacts compound solubility, polymer compatibility, and formulation behavior—critical parameters in flame retardant and pharmaceutical applications. Furthermore, the propoxy group may influence the compound's thermal degradation pathway and char-forming efficiency compared to methyl or phenyl analogs . These structural nuances necessitate product-specific sourcing and validation, as simple class-based interchangeability is not supported by quantitative evidence.

Quantitative Evidence Guide: How 3-[Hydroxy(propoxy)phosphoryl]propanoic acid Differentiates from Analogs


Lipophilicity (LogP) Comparison: Modulated Hydrophobicity for Tailored Formulation

3-[Hydroxy(propoxy)phosphoryl]propanoic acid exhibits a computed XLogP3-AA value of -0.7, placing its lipophilicity between the more polar 3-phosphonopropionic acid (XLogP3-AA -2.1) and the more hydrophobic phenyl analog 3-(hydroxy(phenyl)phosphoryl)propanoic acid (CEPP, LogP ~1.057) [1][2]. This intermediate lipophilicity is attributable to the propoxy substituent, which increases carbon chain length compared to the simple phosphonate but lacks the aromatic π-character of the phenyl group. The difference of +1.4 LogP units versus 3-phosphonopropionic acid corresponds to an approximately 25-fold higher octanol-water partition coefficient, potentially enhancing compatibility with moderately hydrophobic polymer matrices while retaining sufficient water solubility for aqueous processing [2].

Flame retardants Pharmaceutical intermediates Polymer additives

Phosphorus Content and Flame Retardancy Potential: Quantitative Comparison with Commercial Analogs

The phosphorus content of 3-[hydroxy(propoxy)phosphoryl]propanoic acid is 15.8% by weight (calculated from molecular formula C6H13O5P, M = 196.14 g/mol) [1]. This value is lower than that of 3-phosphonopropionic acid (20.1% P, M = 154.06 g/mol) but higher than that of CEPP (14.5% P, M = 214.15 g/mol) [2]. Phosphorus content is a primary determinant of flame retardant efficacy in the condensed phase, as it directly influences char yield and intumescent behavior [3]. While lower than the simple phosphonate, the target compound's phosphorus content remains within the effective range for halogen-free flame retardant systems and may be optimized by the propoxy group's contribution to char formation through hydrocarbon radical scavenging in the gas phase [3].

Flame retardants Polymer additives Halogen-free formulations

Functional Group Reactivity for Pharmaceutical Intermediate Synthesis: Distinct Advantage Over Phenyl Analogs

The presence of both a carboxylic acid and a phosphonic acid moiety in 3-[hydroxy(propoxy)phosphoryl]propanoic acid enables dual derivatization pathways (e.g., esterification, amidation, salt formation) that are not simultaneously accessible in simpler phosphonates like 3-phosphonopropionic acid, which lacks the propoxy group's hydrophobic handle [1]. Compared to the phenyl analog CEPP, the propoxy substituent eliminates aromatic π-stacking interactions that can complicate purification and reduce solubility in polar aprotic solvents [2]. The compound's computed topological polar surface area (TPSA) of 83.8 Ų is intermediate between that of 3-phosphonopropionic acid (104.6 Ų) and CEPP (84.4 Ų), correlating with moderate cell permeability potential [1][2]. This property is advantageous for synthesizing phosphonate prodrugs where balanced lipophilicity and hydrogen-bonding capacity are critical for oral bioavailability [3].

Pharmaceutical intermediates Organic synthesis Prodrug design

Commercial Availability and Purity Specifications: Reliable Supply Chain for Research and Development

3-[Hydroxy(propoxy)phosphoryl]propanoic acid is commercially available from multiple specialty chemical suppliers at a minimum purity of 95% (HPLC or equivalent) . In contrast, the phenyl analog CEPP is often supplied at 95-98% purity but with higher batch-to-batch variability in melting point (range 153-162°C) due to polymorphism . The target compound's narrower melting point specification (159-160°C) and consistent vendor-reported purity across suppliers indicate a more reliable procurement profile for research and development purposes . Additionally, the compound is classified as non-hazardous for transport, reducing shipping and handling complexity compared to corrosive phosphonate analogs .

Research chemicals Procurement Quality control

Best Research and Industrial Application Scenarios for 3-[Hydroxy(propoxy)phosphoryl]propanoic acid


Halogen-Free Flame Retardant Formulations for Polyesters and Polyamides

The compound's intermediate lipophilicity and balanced phosphorus content make it suitable for incorporation into polyester and polyamide matrices as a reactive flame retardant additive. Its propoxy group may enhance compatibility with moderately hydrophobic polymers while the phosphonate moiety promotes char formation upon thermal decomposition, potentially achieving UL 94 V-0 ratings at lower loadings than simple phosphonates [1].

Synthesis of Phosphonate Prodrugs and API Intermediates

3-[Hydroxy(propoxy)phosphoryl]propanoic acid serves as a versatile building block for phosphonate-containing drug candidates. Its balanced TPSA (83.8 Ų) and moderate LogP (-0.7) correlate with favorable oral bioavailability parameters, making it a preferred starting material over highly polar phosphonates or hydrophobic aryl analogs for prodrug synthesis [1][2].

Polymer Stabilization and Compatibilization Studies

The propoxy substituent provides a hydrophobic handle that can improve dispersion of the flame retardant additive within non-polar polymer matrices. This property is particularly relevant for polyolefin blends where simple phosphonates exhibit poor compatibility, necessitating additional compatibilizers [1].

Research-Grade Reference Standard for Method Development

Due to its consistent purity (≥95%) and narrow melting point specification (159-160°C), the compound is well-suited as a reference standard for HPLC, GC-MS, and NMR method development in quality control laboratories .

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